Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with ethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, aniline, and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.
Medicine: Research suggests it may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 4-hydroxy-2-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
81022-79-9 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)15-12(2)20-17-14(10-7-11-19-17)16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20) |
InChI Key |
KQYJGIRPWSGMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)C |
Origin of Product |
United States |
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